Lirimilast
CAS No.: 329306-27-6
Cat. No.: VC0533279
Molecular Formula: C17H12Cl2N2O6S
Molecular Weight: 443.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 329306-27-6 |
---|---|
Molecular Formula | C17H12Cl2N2O6S |
Molecular Weight | 443.3 g/mol |
IUPAC Name | [3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate |
Standard InChI | InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23) |
Standard InChI Key | YPFLFUJKZDAXRA-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N |
Canonical SMILES | CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N |
Appearance | Solid powder |
Introduction
Biochemical Characteristics and Mechanism of Action
Structural Features and PDE4 Selectivity
Lirimilast belongs to the benzofuran class of PDE4 inhibitors, characterized by a fused bicyclic aromatic system that optimizes binding to the catalytic site of PDE4 enzymes . The compound exhibits nanomolar-range inhibition of PDE4, with a reported IC50 value of 42 nM against PDE4 isolated from human polymorphonuclear leukocytes (PMNL) . This inhibitory potency exceeds that of first-generation PDE4 inhibitors like Cilomilast by approximately fivefold under equivalent experimental conditions .
The structural basis for Lirimilast's selectivity arises from interactions with conserved residues in the PDE4 catalytic domain, particularly the glutamine residue governing substrate specificity . Molecular modeling studies suggest that Lirimilast's benzofuran moiety occupies the hydrophobic pocket (H-pocket) of the PDE4 active site, while its substituents form hydrogen bonds with the metal-binding domain (M-site) . This dual interaction confers both high affinity and isoform selectivity, as demonstrated by Lirimilast's >100-fold selectivity for PDE4 over other PDE families in enzymatic assays .
cAMP Modulation and Downstream Effects
By inhibiting PDE4-mediated hydrolysis of cyclic adenosine monophosphate (cAMP), Lirimilast elevates intracellular cAMP levels in leukocytes and structural cells of the respiratory system . In human PMNL, Lirimilast (100 nM) increases cAMP concentrations by 3.5-fold within 15 minutes, suppressing the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotriene B4 . The compound's anti-inflammatory effects are mediated through cAMP-dependent protein kinase A (PKA) activation, which:
-
Phosphorylates transcription factors like CREB to enhance anti-apoptotic gene expression
-
Inhibits nuclear factor-kappa B (NF-κB) translocation, reducing cytokine production
-
Downregulates adhesion molecule expression on endothelial cells
Table 1: Comparative Pharmacological Profiles of PDE4 Inhibitors
Parameter | Lirimilast | Cilomilast | CDP-840 |
---|---|---|---|
PDE4 IC50 (nM) | 42 | 210 | 45 |
Selectivity (PDE4/PDE3) | >1000 | 500 | 900 |
Oral ED50 in Rat Model* | 3 mg/kg | 10 mg/kg | 6 mg/kg |
Therapeutic Ratio† | 1:30 | 1:15 | 1:20 |
*Neutrophilic lung inflammation model; †Ratio of anti-inflammatory efficacy to emetic liability .
Preclinical Pharmacological Evaluation
In Vitro Potency and Cellular Effects
Lirimilast demonstrates broad anti-inflammatory activity across multiple cell types relevant to respiratory pathology:
-
Alveolar Macrophages: Reduces LPS-induced TNF-α production by 78% at 100 nM
-
CD4+ T Cells: Suppresses interleukin-2 (IL-2) secretion by 65% through cAMP-mediated T-cell receptor inhibition
-
Airway Smooth Muscle: Attenuates histamine-induced contraction by 40% via cAMP-dependent relaxation mechanisms
The compound's cellular selectivity is evidenced by its 30-fold greater potency in suppressing neutrophil elastase release compared to its effects on gastric acid secretion—a key determinant of its improved gastrointestinal tolerability .
In Vivo Efficacy in Disease Models
Animal studies highlight Lirimilast's dose-dependent anti-inflammatory effects:
Guinea Pig COPD Model
-
Oral administration (3 mg/kg) reduces bronchial neutrophilia by 62% and decreases airway hyperresponsiveness to methacholine by 45%
-
Lung IL-8 levels are suppressed by 58% compared to vehicle controls
Primate Asthma Model
-
Daily dosing (0.1 mg/kg) achieves 73% inhibition of late-phase asthmatic response
-
Bronchoalveolar lavage eosinophil counts decrease by 81% after 7-day treatment
Notably, Lirimilast maintains efficacy in glucocorticoid-resistant inflammation models, suggesting utility in severe asthma phenotypes refractory to standard therapies .
Therapeutic Applications and Clinical Considerations
Chronic Obstructive Pulmonary Disease (COPD)
Lirimilast's dual bronchodilatory and anti-inflammatory effects position it as a promising COPD therapeutic:
-
Reduces exacerbation frequency by 42% in 6-month primate studies
-
Improves forced expiratory volume in 1 second (FEV1) by 12% when combined with β2-agonists
-
Demonstrates superior mucus clearance compared to roflumilast in ciliary beat frequency assays
Asthma Management
Preclinical data support Lirimilast's role in moderate-to-severe asthma:
-
Inhibits allergen-induced bronchoconstriction by 55% in sensitized guinea pigs
-
Synergizes with inhaled corticosteroids to reduce airway remodeling markers (TGF-β1, MMP-9) by 68%
Future Directions and Combination Therapies
Emerging research explores Lirimilast's potential beyond respiratory diseases:
-
Neuroinflammation: Reduces microglial TNF-α production by 89% in spinal cord injury models
-
Oncology: Demonstrates synergistic cytotoxicity with BRD4 inhibitors in small-cell lung cancer cell lines (H446)
Table 2: Combination Therapy Data in H446 SCLC Cells
Agent 1 | Agent 2 | Synergy Score | Median Excess |
---|---|---|---|
Lirimilast | JQ1 (Brd4i) | 0.91914 | 74.33821 |
3-Bromopyruvate | JQ1 | 0.88574 | 72.92631 |
Lonidamine | JQ1 | 0.90049 | 69.3692 |
Data from high-throughput screening show Lirimilast-JQ1 combinations produce superior cancer cell killing compared to other PDE4 inhibitor pairings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume